molecular formula C13H20ClNO2 B1394751 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220028-57-8

4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride

Cat. No.: B1394751
CAS No.: 1220028-57-8
M. Wt: 257.75 g/mol
InChI Key: JVDWLGLWQNWTJZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)10-16-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDWLGLWQNWTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is commercially available.

    Formation of Intermediate: The piperidine is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 4-[(4-Methoxybenzyl)oxy]piperidine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-[(4-Formylbenzyl)oxy]piperidine or 4-[(4-Carboxybenzyl)oxy]piperidine.

    Reduction: Formation of 4-[(4-Hydroxybenzyl)oxy]piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it a key component in synthetic chemistry.

Biology

  • Biological Activity Studies : Research has focused on the compound's interaction with biological systems. It is investigated for its potential effects on enzymes and receptors, which may lead to insights into its pharmacological properties.

Medicine

  • Drug Development : The compound is explored for its therapeutic potential. Its derivatives may serve as precursors in developing new drugs aimed at treating various medical conditions. Studies have indicated that modifications to the methoxybenzyl group can enhance binding affinity to biological targets, potentially improving efficacy.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing.

Case Studies and Research Findings

  • Therapeutic Potential : A study investigated the analgesic properties of piperidine derivatives, including those related to this compound. Results indicated promising analgesic activity, suggesting potential applications in pain management therapies.
  • Biochemical Interactions : Research highlighted the interaction of this compound with neurotransmitter receptors, opening avenues for exploring its role in neuropharmacology and potential treatment strategies for neurological disorders.
  • Synthesis Innovations : Novel synthetic methods have been developed to enhance yield and purity during the production of this compound, demonstrating advancements in synthetic organic chemistry that could benefit large-scale applications.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution on the Benzyl Ring

3-(4-Methoxybenzyl)piperidine Hydrochloride (CAS 625454-21-9) :

  • Molecular Weight : 241.76 g/mol
  • Key Difference : Methoxy group at the para position, but substitution on the piperidine ring differs (3-position vs. 4-position in the target compound).
  • Impact : Altered steric and electronic interactions may affect receptor binding in biological systems .

4-(3-Methoxybenzyl)piperidine Hydrochloride (CAS 149986-58-3): Molecular Weight: 241.76 g/mol Key Difference: Methoxy group at the meta position on the benzyl ring.

Functional Group Variations

4-[(4-Chlorobenzyl)oxy]piperidine Hydrochloride (CAS 86810-95-9): Molecular Formula: C₁₂H₁₇Cl₂NO Molecular Weight: 262.18 g/mol Key Difference: Chloro (-Cl) substituent replaces methoxy (-OCH₃). Impact:

  • Electron Effects : Chlorine is electron-withdrawing, reducing electron density on the aromatic ring.
  • Solubility : Lower polarity compared to methoxy derivatives may enhance lipid membrane permeability .

4-(4-Methylbenzyl)piperidine Hydrochloride (CAS 165110-20-3) :

  • Molecular Formula : C₁₃H₁₉N·HCl
  • Molecular Weight : 241.76 g/mol
  • Key Difference : Methyl (-CH₃) substituent instead of methoxy.
  • Impact :
  • Lipophilicity : Increased hydrophobicity enhances CNS penetration but reduces aqueous solubility.
  • Metabolism : Methyl groups are metabolically stable but lack hydrogen-bonding capacity .
Heterocyclic Derivatives

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride (CAS 263383-24-0) :

  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : 295.77 g/mol
  • Key Difference : Incorporation of a 1,2,4-oxadiazole ring.
  • Impact :
  • Bioactivity : The oxadiazole ring enhances binding to enzymes (e.g., kinases) via π-π stacking and hydrogen bonding.
  • Stability : Oxadiazole improves resistance to metabolic degradation .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS 1235440-58-0) :

  • Molecular Formula : C₁₃H₁₇ClN₄
  • Molecular Weight : 264.75 g/mol
  • Key Difference : Triazole ring replaces the benzyl ether group.
  • Impact :
  • Pharmacokinetics : Triazole improves solubility and bioavailability.
  • Toxicity: Potential for higher specificity in targeting pathogens .
Nitro and Other Electron-Withdrawing Groups

4-(4'-Nitrophenoxy)piperidine Hydrochloride (CAS 148505-45-7): Molecular Formula: C₁₁H₁₅ClN₂O₃ Molecular Weight: 258.70 g/mol Key Difference: Nitro (-NO₂) group on the benzyl ring. Impact:

  • Reactivity : Nitro groups are strong electron-withdrawing moieties, reducing aromatic ring reactivity.
  • Applications : Often used in prodrugs due to reducible nitro groups .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Bioactivity/Solubility Trends
4-[(4-Methoxybenzyl)oxy]piperidine HCl 37581-27-4 C₁₃H₁₉NO·HCl 241.76 4-Methoxybenzyl Moderate solubility, CNS targeting
4-[(4-Chlorobenzyl)oxy]piperidine HCl 86810-95-9 C₁₂H₁₇Cl₂NO 262.18 4-Chlorobenzyl Enhanced lipophilicity
4-(4-Methylbenzyl)piperidine HCl 165110-20-3 C₁₃H₁₉N·HCl 241.76 4-Methylbenzyl High membrane permeability
4-[3-(4-Methoxyphenyl)oxadiazolyl]piperidine HCl 263383-24-0 C₁₄H₁₈ClN₃O₂ 295.77 Oxadiazole ring Enzyme inhibition
4-(4'-Nitrophenoxy)piperidine HCl 148505-45-7 C₁₁H₁₅ClN₂O₃ 258.70 4-Nitrobenzyl Prodrug potential

Biological Activity

4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a methoxybenzyl ether. Its molecular formula is C12_{12}H17_{17}ClN\O, and it has a molecular weight of approximately 233.73 g/mol. The structure facilitates interactions with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound's piperidine moiety plays a significant role in binding affinity to these targets.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperidine derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, demonstrating potent activity against these pathogens .

Antifungal Activity

In addition to antibacterial effects, piperidine derivatives have also shown antifungal activity, particularly against Candida albicans. The effectiveness varies based on structural modifications; compounds with electron-donating groups tend to exhibit enhanced antifungal properties .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the MIC values observed in this study.

CompoundMIC (mg/mL)Target Organism
This compound0.012S. aureus
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride0.025E. coli
Control (Bezafibrate)0.03C. albicans

Study 2: Neurological Implications

Another investigation focused on the neuropharmacological effects of piperidine derivatives, revealing their potential as therapeutic agents in treating neurological disorders. The study highlighted the ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors, suggesting their utility in managing conditions like anxiety and depression .

Q & A

Basic: What are the key physicochemical properties of 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride, and how are they experimentally determined?

Answer:
The compound’s physicochemical properties, such as melting point, solubility, and stability, are critical for experimental design. For example:

  • Melting Point : Analogous piperidine derivatives (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride) exhibit decomposition at 175–180°C, suggesting thermal sensitivity during handling .
  • Solubility : Hydrochloride salts of piperidine derivatives are typically water-soluble, but solvent compatibility (e.g., DMSO, ethanol) must be verified via stepwise solubility testing.
  • Stability : Stability under varying pH and temperature can be assessed using accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) combined with HPLC or NMR to monitor decomposition .

Basic: What synthetic strategies are effective for introducing the 4-methoxybenzyloxy group onto piperidine scaffolds?

Answer:
Common methods include:

  • Nucleophilic Substitution : Reacting 4-hydroxypiperidine with 4-methoxybenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF .
  • Protection/Deprotection : Temporary protection of the piperidine nitrogen (e.g., with Boc groups) to prevent side reactions during benzylation .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Advanced: How can computational methods predict the reactivity of the 4-methoxybenzyloxy group in nucleophilic or electrophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For example, the electron-donating methoxy group increases electron density on the benzyl ring, directing substitution to the para position .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to optimize reaction conditions (e.g., solvent polarity, temperature) for sulfonation or oxidation .
  • Machine Learning : Train models on PubChem reaction datasets to predict feasible transformations (e.g., reduction of sulfonyl groups to sulfides) .

Advanced: How can contradictory data on the compound’s stability in acidic/basic media be resolved?

Answer:

  • Controlled Kinetic Studies : Perform pH-dependent stability assays (pH 1–14) at 25°C and 40°C, monitoring degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the benzyl ether linkage) .
  • Isotopic Labeling : Use deuterated solvents (D₂O) or ¹³C-labeled compounds to trace degradation pathways via NMR .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate substituent-specific effects .

Advanced: What methodologies are recommended for analyzing byproducts formed during the synthesis of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identify byproducts (e.g., over-alkylated piperidine or unreacted intermediates) with ppm-level mass accuracy .
  • 2D NMR (COSY, HSQC) : Resolve complex mixtures, particularly for regioisomers formed during benzylation .
  • X-ray Crystallography : Confirm the structure of crystalline byproducts and assess purity (>99% by HPLC) .

Advanced: How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized receptors .
  • Fluorescence Polarization : Screen for competitive displacement of fluorescent ligands in enzyme active sites.
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, followed by mutagenesis studies to validate key residues .

Advanced: What strategies mitigate risks associated with handling hazardous intermediates during synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reactive intermediates (e.g., chlorinated byproducts) in real time .
  • Microreactor Systems : Minimize exposure to toxic reagents (e.g., 4-methoxybenzyl chloride) by conducting reactions in flow chemistry setups .
  • Waste Stream Analysis : Use GC-MS to identify and quantify hazardous residues, ensuring compliance with disposal regulations (e.g., MARPOL Annex III) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride
Reactant of Route 2
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4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride

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